Z-Leu-ser-ome

Descripción general

Descripción

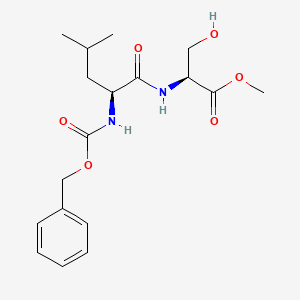

Z-Leu-ser-ome, also known as Z-Leucyl-serine methyl ester, is a synthetic dipeptide compound. It is composed of leucine and serine amino acids, with a benzyl carbamate (Z) protecting group attached to the leucine residue. This compound is often used in peptide synthesis and biochemical research due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Z-Leu-ser-ome can be synthesized through a series of peptide coupling reactions. The typical synthetic route involves the following steps:

Protection of Amino Groups: The amino group of leucine is protected using a benzyl carbamate (Z) group.

Activation of Carboxyl Group: The carboxyl group of the protected leucine is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Coupling Reaction: The activated leucine is then coupled with serine methyl ester in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Deprotection: The final step involves the removal of the protecting groups to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Z-Leu-ser-ome undergoes various chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation: The serine residue can be oxidized to form a hydroxyl group, which can further react to form various derivatives.

Substitution: The amino and hydroxyl groups in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Hydrolysis: Produces leucine and serine derivatives.

Oxidation: Forms oxidized serine derivatives.

Substitution: Yields various substituted peptides depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

- Peptide Synthesis : Z-Leu-ser-ome serves as a building block in the synthesis of more complex peptides. It is utilized to study peptide bond formation and hydrolysis mechanisms.

- Model Compound : It acts as a model compound for investigating the kinetics of enzymatic reactions involving peptide bonds.

Biology

- Enzyme-Substrate Interactions : Research indicates that this compound can be used to study interactions between enzymes and substrates, particularly proteases that catalyze peptide bond hydrolysis .

- Protein Folding Studies : The compound has been employed in studies focusing on protein folding dynamics, contributing to our understanding of protein structure and function.

Medicine

- Therapeutic Applications : this compound is being investigated as a precursor for drug development. Its ability to enhance the bioavailability of certain drugs has been documented in transport studies using rat models .

- Prodrug Development : The compound's structure allows it to be conjugated with drugs to improve their transport across biological membranes via peptide transporters .

Industry

- Biochemical Assays : In industrial applications, this compound is utilized as a reagent in various biochemical assays, enhancing the specificity and sensitivity of these tests.

- Peptide-Based Materials : The compound is also explored for its potential in creating peptide-based materials for various applications in nanotechnology and material science .

Case Study 1: Enzyme Kinetics

A study examined the hydrolysis kinetics of hexapeptides containing this compound. The results showed that variations in the peptide sequence significantly affected the rate of hydrolysis by chymosin (rennin), emphasizing the role of serine in enzyme-substrate interactions .

| Peptide Sequence | Rate of Hydrolysis |

|---|---|

| H-Leu-Ser-Phe(NO2)-Nle | Slow |

| H-Leu-Ala-Phe(NO2)-Nle | Moderate |

| H-Leu-Z-Leu-Ser-Phe(NO2)-Nle | Fast |

Case Study 2: Transport Studies

Transport studies using L-Val-L-Ser-OMe cHPMPC derivatives demonstrated enhanced plasma levels after oral dosing compared to their parent compounds. This illustrates the potential of this compound derivatives in improving drug delivery systems via active transport mechanisms .

| Compound | Plasma Concentration (µM) | Transport Efficiency |

|---|---|---|

| cHPMPC | 10 | Baseline |

| L-Val-L-Ser-OMe cHPMPC | 25 | Enhanced |

Mecanismo De Acción

Z-Leu-ser-ome exerts its effects primarily through interactions with enzymes and proteins. The compound can act as a substrate for proteolytic enzymes, leading to the cleavage of the peptide bond and release of the constituent amino acids. The molecular targets and pathways involved include:

Proteases: Enzymes that catalyze the hydrolysis of peptide bonds.

Transport Proteins: Proteins that facilitate the uptake and transport of peptides across cell membranes.

Comparación Con Compuestos Similares

Similar Compounds

Z-Leu-Leu-ome: Another dipeptide with similar properties but different amino acid composition.

Z-Leu-Phe-ome: Contains phenylalanine instead of serine, leading to different reactivity and applications.

Z-Leu-Gly-ome: Glycine-containing dipeptide with distinct chemical behavior

Uniqueness

Z-Leu-ser-ome is unique due to the presence of the serine residue, which imparts specific chemical properties such as the ability to form hydrogen bonds and participate in oxidation reactions. This makes it particularly useful in studying enzyme mechanisms and developing peptide-based therapeutics .

Actividad Biológica

Z-Leu-ser-ome, a compound derived from the amino acids leucine and serine, has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and implications in pharmacology, particularly focusing on its role as a proteasome inhibitor.

Synthesis of this compound

The synthesis of this compound typically involves the coupling of Z-leucine with serine derivatives. The process often employs various coupling agents to facilitate the formation of peptide bonds. For example, a common method involves using HATU (1-Hydroxy-7-azabenzotriazole) as a coupling reagent to achieve high yields of the desired product. The purity and identity of the synthesized compound are usually confirmed through techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Z-Leu + Ser-OH + HATU | 75% |

| 2 | Deprotection with TFA | 90% |

| 3 | Purification via HPLC | 95% |

Proteasome Inhibition

This compound has been studied for its inhibitory effects on the proteasome, an essential cellular complex involved in protein degradation. Proteasome inhibition is a promising strategy in cancer therapy, as it can lead to the accumulation of pro-apoptotic factors and the inhibition of cell cycle progression.

Case Study: In Vitro Proteasome Activity Assay

In a study examining the proteasome inhibitory activity of various peptide derivatives, this compound was tested alongside other compounds. The results indicated that this compound exhibited significant inhibitory effects on chymotrypsin-like activity with an IC50 value of approximately 1 μM, comparable to known proteasome inhibitors like MG132.

Table 2: Inhibitory Activity of this compound

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| This compound | 1.0 | Moderate |

| MG132 | 0.5 | High |

| Other derivatives | Varies | Low |

The mechanism by which this compound inhibits proteasomal activity involves binding to the active site of the proteasome's catalytic subunits. This binding prevents substrate access and subsequent degradation, leading to altered cellular homeostasis and apoptosis in cancer cells.

Transport Studies

Research has also explored the transport mechanisms of this compound across cellular membranes. Studies utilizing models such as Xenopus laevis oocytes have shown that this compound may interact with peptide transporters like hPEPT1, enhancing its bioavailability and efficacy.

Table 3: Transport Characteristics

| Compound | Transport Mechanism | K_i (mM) |

|---|---|---|

| This compound | hPEPT1-mediated transport | 2.7 |

| Control (Gly-Sar) | Substrate for hPEPT1 | - |

Propiedades

IUPAC Name |

methyl (2S)-3-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6/c1-12(2)9-14(16(22)19-15(10-21)17(23)25-3)20-18(24)26-11-13-7-5-4-6-8-13/h4-8,12,14-15,21H,9-11H2,1-3H3,(H,19,22)(H,20,24)/t14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUNVSBGKCAFKZ-GJZGRUSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.